molecular formula C23H22O3 B11153699 5-butyl-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

5-butyl-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11153699
M. Wt: 346.4 g/mol
InChI Key: UFKGXVCINCJZNW-UHFFFAOYSA-N
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Description

5-butyl-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines elements of furan and chromen

Preparation Methods

The synthesis of 5-butyl-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

5-butyl-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-butyl-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds include other furochromen derivatives such as 5-phenyl-7H-furo[2,3-g]chromen-7-one and 9-phenyl-7H-furo[2,3-f]chromen-7-one . Compared to these, 5-butyl-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substituents, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in research and industry.

Properties

Molecular Formula

C23H22O3

Molecular Weight

346.4 g/mol

IUPAC Name

5-butyl-2,9-dimethyl-3-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C23H22O3/c1-4-5-9-17-12-20(24)26-22-14(2)23-19(13-18(17)22)21(15(3)25-23)16-10-7-6-8-11-16/h6-8,10-13H,4-5,9H2,1-3H3

InChI Key

UFKGXVCINCJZNW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C

Origin of Product

United States

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